molecular formula C8H12N2O3 B2576849 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione CAS No. 1373226-91-5

5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione

Cat. No.: B2576849
CAS No.: 1373226-91-5
M. Wt: 184.195
InChI Key: HGXBGKGIQWSQNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione” is not explicitly mentioned in the retrieved papers .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Microwave-Assisted Synthesis

Researchers have developed efficient methods for synthesizing imidazolidine-2,4-dione derivatives, including a microwave-assisted synthesis that yields a variety of optically pure derivatives. This method offers a quick and high-yield approach for generating compounds that could be structurally related or functional analogs to 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione, potentially useful in drug development and other applications (Brouillette et al., 2007).

HIV-1 Fusion Inhibitors

Imidazolidine-2,4-dione derivatives have been investigated for their potential as HIV-1 fusion inhibitors. Specific derivatives have demonstrated good to excellent anti-HIV activities, highlighting their significance in antiviral research and potential therapeutic applications (Ibrahim et al., 2020).

Analogs of Alkaloids

The synthesis of imidazolidine-2,4-dione analogs, inspired by natural alkaloids, showcases the compound's adaptability in mimicking biologically active molecules. These efforts underline the potential for developing new therapeutic agents or biological probes (Witchard et al., 2010).

Hypoglycemic Activity

A series of thiazolidine-2,4-dione derivatives were designed and synthesized, demonstrating hypoglycemic activity in vivo. This research suggests the potential for imidazolidine-2,4-dione derivatives in treating diabetes and related metabolic disorders (Oguchi et al., 2000).

Corrosion Inhibition

Thiazolidinedione derivatives, including those structurally related to imidazolidine-2,4-diones, have been evaluated as corrosion inhibitors for metals in acidic solutions. This application highlights the compound's utility beyond biological systems, demonstrating its potential in industrial and engineering contexts (Yadav et al., 2015).

Antidepressant Activity

Research into the antidepressant activity of imidazolidine-2,4-dione derivatives indicates their potential for developing new therapeutic agents for mental health disorders. Such studies exemplify the broad pharmacological relevance of these compounds (Wessels et al., 1980).

Mechanism of Action

The mechanism of action of “5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione” is not explicitly mentioned in the retrieved papers .

Properties

IUPAC Name

5-methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXBGKGIQWSQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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